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molecular formula C11H13N3O B1460441 1-(4-methoxybenzyl)-1H-pyrazol-4-amine CAS No. 1152867-10-1

1-(4-methoxybenzyl)-1H-pyrazol-4-amine

Cat. No. B1460441
M. Wt: 203.24 g/mol
InChI Key: FDECMPHXYDYHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916591B2

Procedure details

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole (240 mg, 1.03 mmol) was stirred in ethanol (10 mL) and the flask was evacuated and then flushed with nitrogen. Platinum, sulfided, 5 wt. % on carbon, reduced, dry (10 mg, catalytic amount) was added and after two vacuum/H2 cycles to replace the nitrogen inside with hydrogen, the mixture was shaken for 18 hours under ordinary hydrogen pressure (1 atm). The reaction mixture was filtered and the filtrate was concentrated in vacuo to yield a red oil, which was used without further purification, 168 mg, 81%.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[N:9]2)=[CH:5][CH:4]=1>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([NH2:13])[CH:10]=[N:9]2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
COC1=CC=C(CN2N=CC(=C2)[N+](=O)[O-])C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken for 18 hours under ordinary hydrogen pressure (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
dry (10 mg, catalytic amount)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a red oil, which
CUSTOM
Type
CUSTOM
Details
was used without further purification, 168 mg, 81%

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC1=CC=C(CN2N=CC(=C2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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